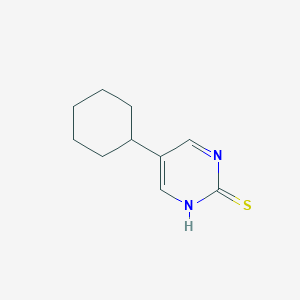![molecular formula C14H20O3 B14358424 2-[(Benzyloxy)methoxy]hexanal CAS No. 91751-30-3](/img/structure/B14358424.png)
2-[(Benzyloxy)methoxy]hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzyloxy)methoxy]hexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a benzyl group attached to a methoxy group, which is further connected to a hexanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methoxy]hexanal typically involves the reaction of benzyl alcohol with hexanal in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with sodium hydride to form the sodium alkoxide, which then reacts with hexanal to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to enhance the reaction rate and yield. The process may also involve purification steps such as distillation or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzyloxy)methoxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: 2-[(Benzyloxy)methoxy]hexanoic acid.
Reduction: 2-[(Benzyloxy)methoxy]hexanol.
Substitution: Products depend on the nucleophile used, such as 2-[(Benzyloxy)amino]hexanal when using ammonia.
Aplicaciones Científicas De Investigación
2-[(Benzyloxy)methoxy]hexanal has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Benzyloxy)methoxy]hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyl group may also interact with hydrophobic pockets in target molecules, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Benzyloxy)methoxy]pentanal: Similar structure but with a shorter carbon chain.
2-[(Benzyloxy)methoxy]heptanal: Similar structure but with a longer carbon chain.
2-[(Benzyloxy)methoxy]benzaldehyde: Contains a benzene ring instead of a hexanal chain.
Uniqueness
2-[(Benzyloxy)methoxy]hexanal is unique due to its specific combination of a benzyl group and a hexanal chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
91751-30-3 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(phenylmethoxymethoxy)hexanal |
InChI |
InChI=1S/C14H20O3/c1-2-3-9-14(10-15)17-12-16-11-13-7-5-4-6-8-13/h4-8,10,14H,2-3,9,11-12H2,1H3 |
Clave InChI |
USOBXASOFMZYLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C=O)OCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


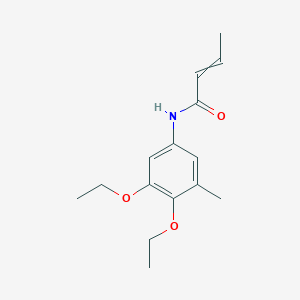
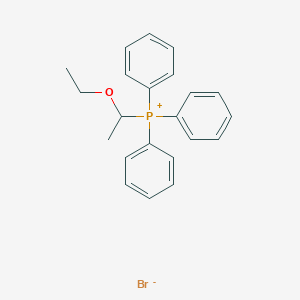
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
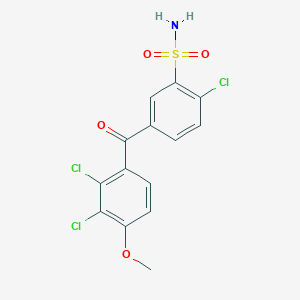
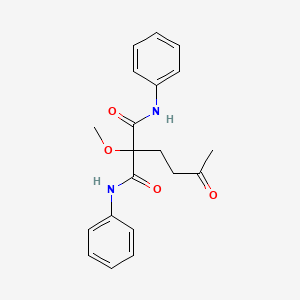
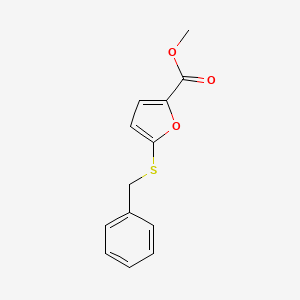
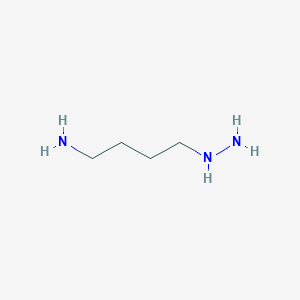


mercury](/img/structure/B14358400.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
